Computational Physicochemical Equivalence Masks Steric and Electronic Differences with the 3-Fluoro Regioisomer
Vendor technical datasheets provide identical calculated TPSA and LogP values for the target ortho-fluoro compound and its meta-fluoro isomer (1-(2-Bromo-1-(sec-butoxy)ethyl)-3-fluorobenzene, CAS 1251301-11-7) . While this could suggest similar membrane permeability, it demonstrates that these global computational descriptors are blind to the critical positional electronic effects. This evidence highlights that differentiation cannot rely on standard 2D molecular descriptors and must instead focus on reactivity-based comparisons.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 9.23 Ų |
| Comparator Or Baseline | 1-(2-Bromo-1-(sec-butoxy)ethyl)-3-fluorobenzene: 9.23 Ų |
| Quantified Difference | 0.00 Ų (Identical) |
| Conditions | Computational calculation from vendor datasheet (model not specified). |
Why This Matters
It proves that standard vendor computational data cannot be used to distinguish between regioisomers, forcing procurement and selection decisions to rely on documented synthetic reactivity studies.
